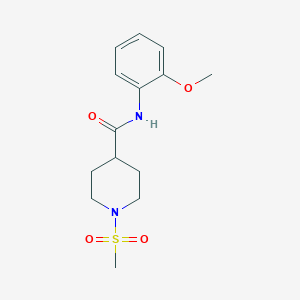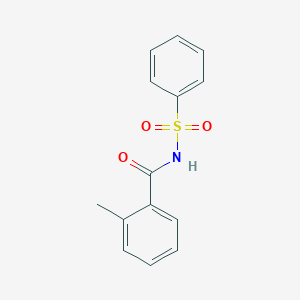![molecular formula C14H13FN2O B5769566 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 256.29 g/mol.
作用機序
The mechanism of action of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of HDACs and MAOs. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MAOs are enzymes that catalyze the oxidation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In vitro and in vivo studies have demonstrated that 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has also been shown to protect neurons against oxidative stress and apoptosis, which can have therapeutic implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is its versatility in terms of its potential applications in drug discovery and development. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be used as a lead compound for the development of novel HDAC and MAO inhibitors, as well as dopamine D3 receptor antagonists. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and selectivity.
One of the limitations of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is its potential toxicity and side effects. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its therapeutic potential. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide may interact with other drugs and compounds, which can lead to adverse drug reactions and toxicity.
将来の方向性
There are several future directions for the research and development of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. This can be achieved through the modification of its chemical structure and the development of prodrugs and drug delivery systems.
Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and psychiatric disorders. This can be achieved through the identification of its molecular targets and the development of novel therapeutic agents based on 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide.
Finally, the development of new synthetic methods for 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide and its analogues can lead to the discovery of new compounds with improved efficacy and safety profiles. This can be achieved through the use of novel synthetic methodologies and the exploration of new chemical space.
Conclusion:
In conclusion, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is a promising chemical compound with potential applications in drug discovery and development. Its inhibitory effects on HDACs, MAOs, and dopamine D3 receptors make it a versatile lead compound for the development of novel therapeutic agents. Despite its potential advantages, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide also has limitations and potential toxicity that must be addressed in future research. Overall, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide represents an exciting area of research with significant potential for the development of new drugs and therapies.
合成法
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 2-(4-pyridinyl)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide. The purity of the compound can be improved using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and receptors, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and dopamine D3 receptors. These enzymes and receptors are involved in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and psychiatric disorders.
特性
IUPAC Name |
2-fluoro-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-13-4-2-1-3-12(13)14(18)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJMILNSKHZGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(pyridin-4-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)



![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

